Dioscin

ADME intestinal absorption Caco-2 monolayer

Dioscin is a spirostanyl glycoside with a trisaccharide chain, providing distinct metabolic stability and membrane permeability compared to its aglycone diosgenin. It shows superior activity in HepG2 cells and is ideal for bioavailability studies (0.2% oral). Its stable profile in human liver S9 fraction makes it the preferred choice for research requiring sustained exposure and reduced hepatic first-pass clearance. Choose Dioscin for well-characterized cytotoxic potency (IC50s: 2.6µM MDA-MB-435; 0.8µM H14) and as a benchmark for novel delivery systems.

Molecular Formula C45H72O16
Molecular Weight 869.0 g/mol
CAS No. 60478-68-4
Cat. No. B3031643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioscin
CAS60478-68-4
Molecular FormulaC45H72O16
Molecular Weight869.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
InChIInChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
InChIKeyVNONINPVFQTJOC-ZGXDEBHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioscin (CAS 60478-68-4) Steroidal Saponin: Procurement and Research-Grade Selection Guide


Dioscin (CAS 60478-68-4) is a spirostanyl glycoside that consists of the trisaccharide α-L-Rha-(1→4)-[α-L-Rha-(1→2)]-β-D-Glc attached to position 3 of diosgenin via a glycosidic linkage . It is a naturally occurring steroidal saponin isolated from Dioscorea species, possessing a molecular formula of C45H72O16 and a molecular weight of 869.04 g/mol . Dioscin exhibits multi-target pharmacological activities, including antitumor, anti-inflammatory, hepatoprotective, and cardioprotective effects [1]. As a principal bioactive ingredient in traditional Chinese medicine, dioscin has been extensively studied for its therapeutic potential across malignancies, metabolic disorders, and organ injuries [1].

Why Generic Substitution of Dioscin with Diosgenin or Other Saponin Analogs Is Not Scientifically Justified


Although dioscin and its aglycone diosgenin share a common steroidal backbone, their pharmacokinetic and metabolic profiles differ substantially, precluding functional interchangeability. Dioscin exhibits a distinct glycosylation pattern (trisaccharide chain) that confers different membrane permeability, metabolic stability, and biological activity compared to deglycosylated diosgenin or extended-chain saponin analogs . In simulated gastric fluid, dioscin degrades up to 28.3% with partial conversion to diosgenin, demonstrating that the two compounds are not equivalent in physiological environments . Furthermore, structure-activity relationship studies reveal that pentasaccharide or hexasaccharide saponin analogs are relatively less active than the disaccharide analogue or dioscin, indicating that sugar chain length and linkage critically modulate cytotoxic potency [1].

Quantitative Comparative Evidence for Dioscin Selection: Head-to-Head Data Against Key Comparators


Intestinal Permeability: Dioscin Demonstrates 3.5-Fold Higher Caco-2 Permeability than Diosgenin with No P-glycoprotein Efflux

In a direct comparative Caco-2 monolayer transport study, dioscin exhibited significantly higher permeability (Papp = 3.5 × 10⁻⁶ cm/s) compared to diosgenin (Papp = 1.0 × 10⁻⁶ cm/s), representing a 3.5-fold difference. Importantly, dioscin showed no significant efflux, whereas diosgenin was subject to efflux mediated by P-glycoprotein (P-gp), a major drug efflux transporter .

ADME intestinal absorption Caco-2 monolayer

Metabolic Stability: Dioscin Remains Stable in Human Liver S9 Fraction While Diosgenin Undergoes Rapid Clearance (Half-life 11.3 min)

In human liver S9 fraction (which contains both phase I and phase II metabolic enzymes), dioscin remained completely stable with no significant depletion over the assay period. In contrast, diosgenin rapidly disappeared from the S9 fraction with a half-life of only 11.3 minutes . This indicates that dioscin is resistant to hepatic phase II conjugation reactions that rapidly clear diosgenin.

metabolic stability phase II metabolism human liver S9 fraction

Cytotoxic Potency: Dioscin Exhibits Superior Activity Against HepG2 Hepatocellular Carcinoma Cells Compared to Extended-Chain Saponin Analogs

Structure-activity relationship (SAR) studies on HepG2 human hepatocellular carcinoma cells demonstrated that pentasaccharide and hexasaccharide saponin analogs were relatively less active than their corresponding disaccharide analogue or dioscin (trisaccharide). Extension of the 4-branched rhamnose moiety on these saponins did not exhibit a significant effect on cytotoxic activity, indicating that a specific number and linkage mode of rhamnose moieties—as present in dioscin—is optimal for cytotoxicity [1].

anticancer SAR HepG2 cells

Oral Bioavailability: Dioscin Exhibits Extremely Low Absolute Oral Bioavailability (0.2%), Requiring Formulation Strategies Distinct from Higher-Bioavailability Saponins

Pharmacokinetic characterization in rats revealed that the absolute oral bioavailability of dioscin is only 0.2% [1]. This extremely low bioavailability is attributed to poor membrane permeability due to its large molecular mass, high hydrogen-bonding capacity, and extensive biliary excretion, characteristics shared broadly by steroidal saponins [2]. However, dioscin undergoes prolonged absorption from the intestinal tract and slow elimination from organs, with only a small amount recovered in bile [1].

pharmacokinetics oral bioavailability rat model

Evidence-Backed Application Scenarios for Dioscin Procurement in Research and Development


In Vitro Anticancer Screening on HepG2 and Hormone-Responsive Cell Lines (LNCaP)

Based on quantitative IC50 data, dioscin is appropriate for in vitro anticancer studies on hepatocellular carcinoma (HepG2) cells, where it demonstrates superior activity compared to extended-chain saponin analogs . It also shows concentration-dependent inhibition of LNCaP prostate cancer cell viability at 1-4 μmol/L . For laboratories seeking a natural steroidal saponin with established cytotoxic potency across multiple cancer cell lines, dioscin provides a well-characterized reference compound with reported IC50 values of 2.6 μM (MDA-MB-435), 0.8 μM (H14), 7.5 μM (HL60), and 4.5 μM (HeLa) [6].

Intestinal Absorption and Transporter Interaction Studies Using Caco-2 Monolayer Models

Dioscin is an ideal test compound for intestinal permeability studies requiring a glycosylated saponin that exhibits moderate permeability (Papp ≈ 3.5 × 10⁻⁶ cm/s) without P-glycoprotein efflux interference . This property makes it suitable as a comparator when evaluating the effect of glycosylation on membrane transport. Researchers investigating structure-permeability relationships in natural product saponins can leverage the established permeability differential (3.5-fold higher than diosgenin) as a benchmark for assessing novel glycosylated derivatives .

Oral Bioavailability and Formulation Development Studies Requiring Low-Bioavailability Model Compounds

With an absolute oral bioavailability of 0.2% , dioscin serves as an excellent model compound for developing and validating nano-delivery systems, mixed micelles, and other bioavailability-enhancement technologies. The TPGS/Soluplus mixed micelle formulation achieved a 2.16-fold increase in AUC and 1.3-fold longer mean residence time compared to free dioscin , establishing a clear benchmark for formulation performance. Procurement for formulation development studies should anticipate the need for advanced delivery strategies rather than standard oral administration protocols.

Cardioprotective and Anti-Inflammatory Preclinical Studies in Rodent Models

Dioscin and diosgenin share similar cardioprotective activities, effectively improving hypertrophic cardiomyopathy, arrhythmia, and myocardial ischemia-reperfusion injury in preclinical models . However, given dioscin's distinct metabolic stability in human liver S9 fraction compared to diosgenin (half-life 11.3 min for diosgenin vs. stable for dioscin) , researchers should select dioscin when sustained exposure and reduced hepatic first-pass clearance are experimental priorities. The compound has also demonstrated protective effects against crystalline silica-induced pulmonary fibrosis in mice via promotion of alveolar macrophage autophagy [6].

Technical Documentation Hub

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